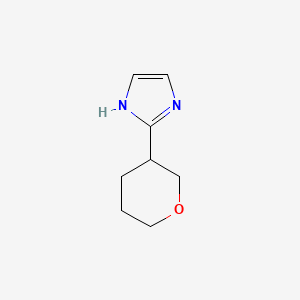

2-(oxan-3-yl)-1H-imidazole

Description

Contextualization of Substituted Imidazole (B134444) Systems in Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, form a vast and vital class of organic molecules. openmedicinalchemistryjournal.com Among these, nitrogen-containing heterocycles are particularly prominent, with imidazole being a key example. jcdronline.org Imidazole is a five-membered planar ring with two nitrogen atoms and is aromatic. mdpi.comresearchgate.netnih.govtsijournals.com This aromaticity, combined with the presence of two nitrogen atoms, lends the imidazole ring a unique set of properties. It is a highly polar and water-soluble compound. mdpi.comnih.gov

A crucial feature of the imidazole ring is its amphoteric nature, meaning it can act as both an acid and a base. nih.govtsijournals.combiomedpharmajournal.org The nitrogen at position 3 is basic and can be protonated to form stable imidazolium (B1220033) salts, while the nitrogen at position 1 is weakly acidic. nih.gov The synthesis of substituted imidazoles, where hydrogen atoms on the carbon or nitrogen of the ring are replaced with other functional groups, is a highly active area of research. mdpi.comresearchgate.netacs.org These modifications are used to create a diverse library of molecules that serve as essential building blocks for substances with significant biological and pharmaceutical relevance. mdpi.comresearchgate.net

Significance of the Imidazole Scaffold in Medicinal Chemistry and Materials Science

The imidazole scaffold is often described as a "privileged structure" in medicinal chemistry, a term used for molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.comajrconline.org This versatility has made imidazole derivatives a cornerstone of drug discovery and development. ajrconline.org

In medicinal chemistry , the imidazole ring is a component of many essential biological molecules, such as the amino acid histidine and the neurotransmitter histamine. mdpi.combiomedpharmajournal.org Its presence in these natural compounds highlights its biocompatibility and importance in physiological processes. mdpi.com The unique electronic characteristics of the imidazole ring, particularly its ability to participate in hydrogen bonding and other molecular interactions, allow it to bind effectively to a wide array of biological targets like enzymes and receptors. ajrconline.orgtandfonline.comfrontiersin.org Consequently, imidazole derivatives have been developed that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties. mdpi.comajrconline.orgtandfonline.commdpi.com

In materials science , the imidazole moiety is also highly valuable. It is utilized in the synthesis of functional polymers, as a catalyst in chemical processes, and in the development of advanced materials such as dyes for solar cells and liquid crystals. mdpi.comelsevierpure.comresearchgate.netrsc.org Imidazole-based polymers can readily associate with other molecules through hydrogen bonding. elsevierpure.comresearchgate.net Furthermore, imidazolium salts, which are derivatives of imidazole, have found applications as ionic liquids used to dissolve materials like carbohydrates, to extract metal ions, and to coat nanoparticles. frontiersin.orgelsevierpure.com

Rationale for Investigating the Oxan-3-yl Moiety in Imidazole Derivatives

The rationale for attaching an oxan-3-yl (tetrahydropyran) group to an imidazole scaffold lies in the principles of medicinal chemistry, where small structural changes can lead to significant alterations in a molecule's properties and biological activity. The introduction of saturated heterocyclic rings is a common strategy to fine-tune the characteristics of a parent molecule.

The oxane ring, being a saturated cyclic ether, introduces several features that can be advantageous in the design of new chemical entities. Similar to other cyclic ethers like oxetanes, which have gained significant attention in drug discovery, the oxane moiety can influence a molecule's physicochemical properties. nih.govchemrxiv.org These modifications can include:

Improving Solubility: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the compound, which is a critical factor for drug delivery. nih.gov

Modulating Lipophilicity: The addition of the oxane ring alters the molecule's lipophilicity (its affinity for fatty environments), which affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Enhancing Metabolic Stability: Introducing such a substituent can block sites on the molecule that are susceptible to metabolic breakdown, thereby increasing its stability in the body. nih.gov

Therefore, the investigation of the oxan-3-yl moiety on an imidazole derivative like 2-(oxan-3-yl)-1H-imidazole is a logical step in the exploration of new chemical space. It represents a deliberate effort to combine the proven biological relevance of the imidazole scaffold with the property-modifying potential of a saturated cyclic ether, aiming to generate novel compounds for further research and application.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-3-yl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-7(6-11-5-1)8-9-3-4-10-8/h3-4,7H,1-2,5-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWQXBCCYGIOPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 2 Oxan 3 Yl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of "2-(oxan-3-yl)-1H-imidazole". By employing methods like Density Functional Theory (DFT), we can elucidate the distribution of electrons within the molecule, which in turn governs its chemical properties and spectroscopic behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. For "this compound", the HOMO is expected to be predominantly localized on the electron-rich 1H-imidazole ring, which is characteristic of aromatic heterocyclic systems. wikipedia.orgniscpr.res.in The LUMO, conversely, is likely distributed across the imidazole (B134444) ring, representing the most favorable region for accepting electrons.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. niscpr.res.in A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity. The substitution of the oxan-3-yl group at the C2 position of the imidazole ring is expected to have a modest influence on the HOMO-LUMO gap compared to unsubstituted imidazole. The primary role of the oxanyl group in this context is as a sigma-donating group, which can slightly raise the energy of the HOMO.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value | Description |

| HOMO Energy | ~ -6.2 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | ~ 1.5 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | ~ 7.7 eV | Reflects the chemical stability and reactivity. |

Note: The values in this table are illustrative and based on typical values for similar substituted imidazole compounds.

Computational methods can predict various spectroscopic parameters, offering a theoretical fingerprint of the molecule.

NMR Spectroscopy: The predicted 1H and 13C NMR chemical shifts are essential for structural elucidation. For the imidazole ring, the protons at the C4 and C5 positions are expected to appear in the aromatic region, with distinct shifts due to the asymmetry introduced by the oxan-3-yl substituent. The protons on the oxane ring will exhibit complex splitting patterns due to their diastereotopic nature. Theoretical calculations of NMR parameters for imidazole derivatives have shown good agreement with experimental data. mpg.de

IR Spectroscopy: The calculated infrared spectrum would reveal characteristic vibrational modes. Key absorptions would include the N-H stretch of the imidazole ring (typically around 3100-3150 cm-1), C-H stretches of the aromatic and aliphatic parts, and C-N and C=C stretching vibrations within the imidazole ring. The C-O-C stretching of the oxane ring would also be a prominent feature.

UV-Vis Spectroscopy: The electronic transitions predicted by Time-Dependent DFT (TD-DFT) would correspond to the absorption of UV-Vis light. Imidazole and its derivatives typically exhibit π-π* transitions. The presence of the oxan-3-yl group is not expected to cause a significant shift in the absorption maximum compared to other alkyl-substituted imidazoles. High-level ab initio calculations have been successfully used to predict the spectroscopic constants of imidazole. aanda.orgaanda.orgresearchgate.net

Conformational Analysis of the Oxan-3-yl Moiety

The oxan-3-yl moiety, a substituted tetrahydropyran (B127337) ring, can adopt several conformations, with the chair form being the most stable. The attachment of this group to the imidazole ring introduces a rotational barrier around the C2-C3' bond (C2 of imidazole, C3 of oxane). The orientation of the imidazole ring relative to the oxane ring can be either axial or equatorial.

Computational studies on monosubstituted tetrahydropyrans have shown that the conformational preference is influenced by steric and electronic factors. acs.org For a 3-substituted oxane, the substituent generally prefers an equatorial position to minimize steric hindrance. cas.cznih.gov Therefore, it is predicted that the most stable conformer of "this compound" will have the imidazole ring in a pseudo-equatorial position on the oxane chair. However, the energy difference between the axial and equatorial conformers may be small, allowing for a dynamic equilibrium between them.

Molecular Dynamics Simulations for Understanding Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a solvent environment over time. rdd.edu.iq An MD simulation of "this compound" in an aqueous solution would reveal key aspects of its solvation. unifi.itresearchgate.netunifi.it The imidazole part of the molecule can act as both a hydrogen bond donor (the N-H group) and acceptor (the lone pair on the other nitrogen atom). unifi.it

The oxane ring, with its ether oxygen, can also act as a hydrogen bond acceptor. MD simulations would likely show a well-defined hydration shell around the molecule, with water molecules forming hydrogen bonds with the nitrogen and oxygen atoms. rdd.edu.iq These simulations can also provide insights into the dynamics of the conformational changes of the oxane ring in solution and the rotation around the bond connecting the two rings. Studies on similar heterocyclic compounds have shown that the solvent can influence conformational preferences. researchgate.net

Mechanistic Predictions of Reactivity and Reaction Pathways

The electronic structure of "this compound" allows for predictions about its chemical reactivity. The imidazole ring is known to undergo various reactions, and its reactivity is influenced by substituents.

Electrophilic Aromatic Substitution: The imidazole ring is generally susceptible to electrophilic attack. The C5 position is typically the most reactive site for electrophilic substitution in 1-substituted imidazoles. nih.gov For "this compound", electrophilic attack is predicted to occur preferentially at the C4 or C5 positions.

N-Alkylation/N-Acylation: The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or acylated. The tautomeric nature of the 1H-imidazole ring means that substitution can occur at either nitrogen, leading to a mixture of products.

Radical Reactions: The reaction of imidazole with hydroxyl radicals has been studied computationally, showing that OH addition to the carbon atoms of the ring is a major pathway. rsc.org Similar reactivity would be expected for "this compound".

Tautomerism and Aromaticity Studies of the 1H-Imidazole Ring

The 1H-imidazole ring of "this compound" exhibits annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. wikipedia.org This results in two tautomeric forms that are in equilibrium. For 2-substituted imidazoles, these two forms are identical. However, if the imidazole ring were to be further substituted at the C4 or C5 positions, distinct tautomers would exist. The relative stability of these tautomers can be assessed using computational methods. mpg.deresearchgate.net

The aromaticity of the imidazole ring is a key feature contributing to its stability. uj.edu.pl Aromaticity can be quantified using various theoretical indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net The 1H-imidazole ring is considered aromatic due to its planar structure and the presence of 6 π-electrons. The substitution with the oxan-3-yl group is not expected to significantly alter the aromatic character of the imidazole ring. researchgate.net

Reactivity and Reaction Mechanism Studies of 2 Oxan 3 Yl 1h Imidazole

Protonation Equilibria and Acid-Base Reactivity

The imidazole (B134444) ring of 2-(oxan-3-yl)-1H-imidazole possesses both acidic and basic properties due to its unique electronic structure. nih.govwikipedia.org The nitrogen atom at the 3-position (N-3) has a lone pair of electrons in an sp2 hybrid orbital, which makes it basic and susceptible to protonation. nih.govpharmaguideline.com Conversely, the hydrogen atom attached to the nitrogen at the 1-position (N-1) is weakly acidic and can be removed by a strong base. nih.govpharmaguideline.com

The basicity of the imidazole moiety is influenced by the electronic nature of its substituents. In the case of this compound, the oxanyl group is generally considered to be an electron-donating group through inductive effects, which can influence the pKa of the imidazole ring. The pKa of the conjugate acid of imidazole itself is approximately 7.1, making it a stronger base than pyridine. nih.govmdpi.com The presence of the electron-donating oxanyl group at the 2-position is expected to slightly increase the basicity of the N-3 atom.

Protonation at N-3 results in the formation of a stable imidazolium (B1220033) cation, where the positive charge is delocalized over both nitrogen atoms through resonance. nih.govwikipedia.org This delocalization contributes to the stability of the conjugate acid.

The acidic proton on N-1 has a pKa of about 14.5 for the parent imidazole, indicating it is less acidic than phenols and carboxylic acids but more acidic than alcohols. wikipedia.org The removal of this proton generates an imidazolide (B1226674) anion, which is also stabilized by resonance.

Electrophilic and Nucleophilic Aromatic Substitution on the Imidazole Core

The imidazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the position of attack being highly dependent on the reaction conditions and the nature of the substituents.

Electrophilic Aromatic Substitution:

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. nih.govuobabylon.edu.iq Generally, electrophilic substitution occurs preferentially at the C-4 or C-5 positions, which are more electron-rich compared to the C-2 position. nih.govuobabylon.edu.iqimperial.ac.uk The presence of the oxan-3-yl group at the C-2 position further deactivates this position towards electrophilic attack.

Theoretical studies on substituted imidazoles have shown that the reactivity towards electrophiles is enhanced by electron-donating groups. researchgate.net Therefore, the oxan-3-yl group may slightly enhance the reactivity of the C-4 and C-5 positions towards electrophiles. Common electrophilic substitution reactions for imidazoles include nitration, sulfonation, and halogenation. uobabylon.edu.iqslideshare.net For instance, nitration of imidazole typically yields a mixture of 4-nitroimidazole (B12731) and 5-nitroimidazole. uobabylon.edu.iq

Nucleophilic Aromatic Substitution:

Nucleophilic substitution on an unsubstituted imidazole ring is generally difficult. pharmaguideline.com However, the introduction of electron-withdrawing groups or quaternization of the ring can facilitate nucleophilic attack. pharmaguideline.com The C-2 position of the imidazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack, especially when the ring is activated. nih.govimperial.ac.uk

One strategy to enhance the reactivity of the 2-position towards nucleophiles is the N-alkylation of the imidazole to form a 3-N-alkylated imidazolium salt. google.com This modification significantly increases the electrophilicity of the C-2 carbon, allowing for the introduction of various nucleophiles. google.com While the oxan-3-yl group at C-2 is not an activating group for nucleophilic substitution, reactions can be designed to replace it if a suitable leaving group is present or if the imidazole ring is appropriately activated. For instance, 2-haloimidazoles can undergo nucleophilic substitution where the halogen is replaced by a nucleophile. pharmaguideline.com

Reactivity of the Oxan-3-yl Substituent: Ring Opening and Functionalization

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is generally stable. jove.com However, its reactivity can be influenced by the presence of adjacent functional groups and reaction conditions. The inherent ring strain in smaller cyclic ethers like oxetanes makes them prone to ring-opening reactions, but the larger oxane ring is less strained. jove.comacs.org

Ring Opening:

Ring-opening reactions of the oxane moiety in this compound are not commonly reported and would likely require harsh conditions or specific activation. The stability of the six-membered ring makes it resistant to cleavage under normal conditions. jove.com

Functionalization:

Functionalization of the oxan-3-yl substituent itself is a more plausible reaction pathway. This could involve reactions at the carbon atoms of the oxane ring. For instance, prior functionalization of a pyrazole (B372694) ring has been noted as a requirement for certain reactions involving an oxan-4-yl substituent. Similar strategies could potentially be applied to the oxan-3-yl group in this imidazole derivative. The design of synthetic routes for the sequential functionalization of related oxane-containing structures has been explored. molaid.com

Investigations of Reaction Intermediates and Transition State Structures

Understanding the mechanisms of reactions involving imidazole derivatives often involves the study of reaction intermediates and transition state structures.

Reaction Intermediates:

Protonated and Deprotonated Species: As discussed in the acid-base reactivity section, imidazolium cations and imidazolide anions are key intermediates in acid-catalyzed and base-catalyzed reactions, respectively.

Radical Intermediates: Imidazol-5-yl radicals have been identified as reactive intermediates in certain reduction reactions. rsc.org

Adducts: In reactions with radicals like the hydroxyl radical, pre-reactive intermediate complexes and energized adducts are formed. rsc.org For example, the reaction of imidazole with OH radicals can proceed through the formation of [C₃H₄N₂–OH]˙ adducts. rsc.org

Acyl-Imidazolium Intermediates: In catalysis, such as the hydrolysis of esters, acyl-imidazolium ions can act as reactive intermediates. nih.gov Similarly, in peroxyoxalate chemiluminescence, 1-aroxalylimidazole and 1,1'-oxalyldiimidazole (B102452) have been proposed as light-producing reaction intermediates. nih.gov

Carbonyldiimidazole (CDI) based intermediates: Reactive imidazole intermediates derived from CDI have been used in the synthesis of functional cyclic carbonates. researchgate.net

Transition State Structures:

Computational studies have been employed to investigate the transition state structures of various reactions involving the imidazole ring.

Nucleophilic Addition: The transition state structures for the regioselective addition of nucleophiles to the imidazole ring have been computed, revealing that the distortion of the imidazole ring can be a key factor in determining the site of attack. researchgate.net

Catalysis: Transition state analysis has been used to explore the mechanism of imidazole-catalyzed reactions, such as peptide cyclization. nih.gov These studies have highlighted the concerted mechanism where imidazole acts as both a proton acceptor and donor. nih.gov

Oxidation Reactions: The transition states for the reaction of imidazole with hydroxyl radicals have been characterized, identifying the lowest energy pathways for both H-abstraction and OH-addition. rsc.org

The following table provides a summary of key reactivity data for imidazole and related compounds, which can be used to infer the reactivity of this compound.

| Compound/Reaction | Key Finding | Citation |

| Imidazole | pKa of conjugate acid is ~7.1. | nih.govmdpi.com |

| Imidazole | pKa of N-H proton is ~14.5. | wikipedia.org |

| Substituted Imidazoles | Electron-donating groups enhance electrophilic substitution at C-4/C-5. | researchgate.net |

| 2-Haloimidazoles | Can undergo nucleophilic substitution. | pharmaguideline.com |

| Imidazole + OH radical | Forms pre-reactive intermediates and energized adducts. | rsc.org |

| Imidazole Catalysis | Proceeds through acyl-imidazolium intermediates. | nih.gov |

| Oxane Ring | Generally stable and less strained than smaller cyclic ethers. | jove.com |

Catalytic Applications of 2 Oxan 3 Yl 1h Imidazole and Its Derivatives

Organocatalysis Facilitated by Imidazole (B134444) Scaffolds

The imidazole ring is a versatile scaffold in organocatalysis due to its unique electronic properties. The presence of both a basic sp²-hybridized nitrogen and an acidic N-H proton allows it to participate in a variety of catalytic transformations. The substitution of an oxane ring at the 2-position, as in 2-(oxan-3-yl)-1H-imidazole, can influence the steric and electronic environment of the imidazole core, thereby modulating its catalytic activity.

Role as N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts and ligands for transition metals. Imidazoles are the most common precursors for the generation of NHCs. The process involves the alkylation or arylation of the imidazole nitrogen atoms to form an imidazolium (B1220033) salt, which is then deprotonated to yield the corresponding carbene. wikipedia.orgresearchgate.net For this compound, this transformation would involve N-alkylation to produce a 1,3-disubstituted-2-(oxan-3-yl)imidazolium salt. Deprotonation at the C2 carbon is not possible due to the oxane substituent, thus these specific derivatives would not form C2-carbenes, but could potentially form "abnormal" or "mesoionic" carbenes if deprotonated at C4 or C5, a strategy gaining interest in the field. acs.org

The synthesis of common imidazolium NHC precursors is a well-established process, often involving the condensation of a glyoxal (B1671930) derivative, an amine, and formaldehyde. researchgate.net The substituents on the nitrogen atoms and the imidazole backbone are crucial for tuning the electronic and steric properties of the resulting NHC, which in turn dictates its catalytic activity. uliege.be

Table 1: Examples of Common Imidazolium-Based NHC Precursors

| Precursor Name | Abbreviation | Aryl/Alkyl Substituents |

|---|---|---|

| 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | IMes·HCl | 2,4,6-Trimethylphenyl (Mesityl) |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | IPr·HCl | 2,6-Diisopropylphenyl |

| 1,3-Dicyclohexylimidazolium tetrafluoroborate | ICy·HBF4 | Cyclohexyl |

| 1,3-Dibenzylimidazolium chloride | IBn·HCl | Benzyl |

This table illustrates common NHC precursors derived from the imidazole scaffold, highlighting the variety of substituents used to tune their properties.

Brønsted Acid-Base Catalysis in Organic Transformations

The imidazole moiety is amphoteric, meaning it can act as both a Brønsted acid and a Brønsted base. The pKa of the imidazolium ion is approximately 7, making the imidazole ring an effective catalyst in reactions that require proton transfer under near-neutral conditions. wikipedia.org This property is central to the function of the amino acid histidine in many enzyme active sites. nih.gov

In its protonated form, the imidazolium salt of a compound like this compound can act as a Brønsted acid, donating a proton to activate a substrate. Conversely, the neutral imidazole can act as a Brønsted base, accepting a proton. This dual role allows it to facilitate a wide range of organic reactions, including acyl transfers, condensations, and cycloadditions. acs.orgacs.org The oxane substituent may influence the pKa of the imidazole ring through electronic effects and could also participate in hydrogen bonding, potentially enhancing substrate binding and catalytic efficiency. rsc.org

Ligand Design for Metal-Catalyzed Reactions

The nitrogen atoms of the imidazole ring are excellent donors for coordinating with transition metals, making imidazole derivatives highly valuable as ligands in catalysis. wikipedia.orgwikipedia.orgresearchgate.net The introduction of substituents allows for the fine-tuning of the ligand's steric and electronic properties, which is critical for controlling the activity and selectivity of the metal catalyst.

Development of Chiral Ligands for Asymmetric Synthesis

A significant application of functionalized imidazoles is in the field of asymmetric catalysis, where chiral ligands are used to induce enantioselectivity in metal-catalyzed reactions. bohrium.com By introducing a chiral element, such as a chiral oxane ring or by attaching a chiral auxiliary to the imidazole scaffold, it is possible to create a chiral environment around the metal center.

For instance, chiral imidazole-containing ligands have been successfully employed in a variety of asymmetric transformations, including Henry reactions, hydrogenations, and C-H insertion reactions. dicp.ac.cnsioc-journal.cn The synthesis of chiral imidazolines (the reduced form of imidazoles) has also been a fruitful area, yielding ligands that are effective in numerous metal-catalyzed asymmetric reactions. researchgate.net The this compound scaffold, if used with an enantiomerically pure oxane ring, could serve as a C2-symmetric or non-symmetric chiral ligand for such purposes.

Table 2: Applications of Chiral Imidazole-Based Ligands in Asymmetric Catalysis

| Reaction Type | Catalyst/Ligand System | Substrate Example | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Henry Reaction | Cu(OAc)₂ / Chiral Imidazole Amino Alcohol | Benzaldehyde | up to 98 | >99 | sioc-journal.cn |

| N-H Insertion | Cu(I) / Axially Chiral Biimidazole | Carbazoles, α-Aryl-α-diazoacetates | up to 99 | up to 96 | dicp.ac.cn |

| Michael Addition | Ir(I) / Chiral-at-metal complex with acyl imidazole | Indole, α,β-unsaturated acyl imidazole | up to 97 | up to 99 | rsc.org |

| Hydroboration | Co / Chiral Imidazole Iminopyridine | Diaryl ketones | up to 99 | up to 99 | researchgate.net |

This table presents selected research findings on the use of chiral ligands derived from imidazole scaffolds in various asymmetric catalytic reactions, demonstrating their effectiveness in achieving high yields and enantioselectivities.

Coordination Chemistry with Transition Metals for Selective Catalysis

Imidazole typically binds to metal ions as a monodentate ligand through its basic, sp²-hybridized nitrogen atom. wikipedia.orgacs.org This coordination is fundamental to its role in many metalloenzymes and synthetic catalysts. The resulting metal complexes have found applications in diverse catalytic processes, including hydroesterification and transfer hydrogenation. acs.orgsioc-journal.cn

Mimicry of Enzymatic Catalysis and Biocatalytic Roles

The imidazole side chain of the amino acid histidine is a crucial component in the active sites of many enzymes, where it acts as a general acid-base catalyst or a nucleophile. academie-sciences.frtandfonline.com This biological precedent has inspired the design of synthetic catalysts that mimic the function of enzymes. Imidazole-containing molecules are at the forefront of this research, aiming to replicate the efficiency and selectivity of natural enzymes like hydrolases and oxidases. sciopen.comresearchgate.net

Synthetic systems often incorporate imidazole groups into larger molecular architectures, such as polymers, surfactants, or supramolecular assemblies, to create an "active site" that can bind a substrate and catalyze its transformation. tandfonline.comacs.org For example, surfactant systems containing imidazole functionalities have been shown to form micelles that act as nano-artificial enzymes, accelerating hydrolysis reactions in a manner analogous to chymotrypsin. researchgate.net

The compound this compound combines the key catalytic imidazole unit with a hydrophilic oxane ring. This structure could be particularly interesting for developing enzyme mimics that operate in aqueous environments. The oxane moiety could help to solubilize the catalyst and could also participate in substrate recognition through hydrogen bonding, mimicking the role of other residues in an enzyme's active site to achieve cooperative catalytic effects.

Biomimetic Systems Employing Imidazole for Acid-Base Catalysis

The imidazole ring, primarily as part of the amino acid histidine, is a fundamental component of many enzyme active sites where it functions as a highly effective acid-base catalyst. mdpi.com In biological systems, the imidazole group can act as both a proton donor and acceptor, facilitating a wide range of crucial reactions, such as the hydrolysis of esters and phosphate (B84403) esters. mdpi.comnih.gov This natural catalytic prowess has inspired the development of numerous biomimetic systems.

Researchers have designed synthetic catalysts that mimic the function of enzymes like hydrolases. organic-chemistry.org These artificial enzymes, or nanozymes, often incorporate imidazole moieties to replicate the acid-base catalytic mechanism. organic-chemistry.org For instance, many hydrolase mimics feature a metal ion, such as zinc, coordinated to an imidazole group, mirroring the active sites of natural enzymes. organic-chemistry.org

Despite the extensive research into imidazole-based biomimetic catalysts, no studies were found that specifically utilize the this compound structure for this purpose. The literature focuses on simpler alkyl- or aryl-substituted imidazoles or those incorporated into more complex scaffolds designed to replicate enzymatic microenvironments.

Applications in Polymerization Reactions and Materials Science

Imidazole and its derivatives are versatile in materials science and polymerization, serving as catalysts, curing agents, and functional monomers. unipd.itscience.gov Imidazole-containing polymers have applications in biology and materials science due to their ability to form hydrogen bonds and participate in electrostatic interactions. unipd.itacs.org

In polymerization, imidazoles can act as catalysts or initiators. For example, they are known to catalyze the curing of epoxy resins, an important process in the formation of thermosetting plastics used in adhesives and coatings. researchgate.net The mechanism often involves the imidazole acting as a nucleophilic or base catalyst to initiate the ring-opening polymerization of the epoxide. researchgate.net Imidazole derivatives have also been studied as catalysts for the anionic polymerization of monomers like methyl methacrylate. researchgate.net Furthermore, imidazole has been explored as a potential catalyst for the depolymerization of plastics like polyesters and polyurethanes, contributing to recycling efforts. nih.gov

The oxane ring, often referred to as tetrahydropyran (B127337) (THP), is widely used in organic synthesis, but typically as a protecting group for alcohols, not as a component of a catalyst. organic-chemistry.orgnih.govmasterorganicchemistry.com This process involves an acid-catalyzed reaction to attach the THP group, shielding the alcohol's reactivity during other synthetic steps. organic-chemistry.orgmasterorganicchemistry.com

A thorough review of the literature reveals no instances where this compound is used as a catalyst in polymerization or as a component in advanced materials. The research in this field employs other classes of imidazole derivatives.

Based on the available scientific literature, there is no evidence to support the generation of an article on the catalytic applications of this compound as per the requested outline. While the constituent parts of the molecule—imidazole and oxane—are independently significant in chemical science, their specific combination in this structure has not been explored or reported for catalytic functions in biomimetic systems, bioscavenging, or materials science.

Mechanistic Insights into Biological Interactions of 2 Oxan 3 Yl 1h Imidazole Derivatives

Molecular Recognition and Receptor Binding Mechanisms

The biological activity of 2-(oxan-3-yl)-1H-imidazole derivatives is initiated by their recognition and binding to specific biological macromolecules, primarily proteins. jneonatalsurg.com The nature and dynamics of these interactions are fundamental to their therapeutic effects.

The binding of imidazole (B134444) derivatives to their protein targets is a highly specific process governed by a variety of non-covalent interactions. These interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, dictate the binding affinity and selectivity of the compound. For instance, studies on various imidazole derivatives have revealed key interactions with amino acid residues within the active sites of their target proteins.

A series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides were found to exhibit potent antimicrobial and anticancer activities. d-nb.info Molecular docking studies of the most active compounds revealed that their binding to the active site of cyclin-dependent kinase-8 (CDK8) is stabilized by hydrogen bonding between the imidazole moiety and the Asp86 residue. d-nb.info Similarly, novel 1-hydroxy-2,4,5-triaryl imidazole derivatives designed as anti-cytokine agents were shown to interact with the p38α MAP kinase ATP binding site through hydrogen bonds with Met109 and Val30. brieflands.com

In the context of anti-inflammatory activity, newly synthesized imidazole analogues were evaluated as analgesic and anti-inflammatory agents. nih.gov The most potent compound, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, exhibited a high binding affinity for the COX-2 receptor, forming conventional hydrogen bonds with GLN-242 and ARG-343 residues. nih.gov Another study on 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives as selective COX-2 inhibitors also highlighted the importance of hydrogen bonding with Arg513 in the active site. brieflands.com

The following table summarizes key ligand-protein interactions for various imidazole derivatives:

| Imidazole Derivative Class | Target Protein | Key Interacting Residues | Reference |

|---|---|---|---|

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides | Cyclin-dependent kinase-8 (CDK8) | Asp86 | d-nb.info |

| 1-hydroxy-2,4,5-triaryl imidazoles | p38α MAP kinase | Met109, Val30 | brieflands.com |

| 1,2,4,5-tetrasubstituted imidazoles | COX-2 Receptor | GLN-242, ARG-343 | nih.gov |

| 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles | COX-2 Enzyme | Arg513 | brieflands.com |

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for predicting and analyzing the binding of ligands to their protein targets. jneonatalsurg.com These in silico approaches provide detailed insights into binding conformations, affinities, and the stability of ligand-protein complexes. connectjournals.commdpi.com

Molecular docking studies have been widely employed to screen virtual libraries of imidazole derivatives and to predict their binding modes. For example, AutoDock Vina and Schrodinger software have been used to investigate the inhibitory effects of novel imidazole derivatives on the SARS-CoV-2 main protease (Mpro). mdpi.com These studies identified compounds with strong binding affinities and elucidated their interactions with key amino acid residues in the Mpro active site. mdpi.com In another study, molecular docking was used to design new imidazole derivatives with potential antitubercular activity by targeting glucosamine-6-phosphate synthase. jneonatalsurg.com

MD simulations further enhance our understanding of ligand-protein interactions by providing a dynamic view of the complex over time. mdpi.com These simulations can assess the stability of the predicted binding poses and reveal conformational changes in both the ligand and the protein upon binding. mdpi.com For instance, MD simulations of an imidazolyl–methanone derivative with the highest binding affinity for SARS-CoV-2 Mpro confirmed the stability of the ligand within the active site throughout the simulation period. mdpi.com

The following table highlights various computational tools and their applications in the study of imidazole derivatives:

| Computational Tool | Application | Target | Reference |

|---|---|---|---|

| AutoDock Vina | Molecular Docking | SARS-CoV-2 Mpro | mdpi.com |

| Schrodinger Software | Molecular Dynamics Simulation | SARS-CoV-2 Mpro | mdpi.com |

| Maestro Schrodinger | Molecular Docking | Antitubercular Targets | connectjournals.com |

| Autodockvina 4.2 | Molecular Docking | Glucosamine-6-phosphate synthase | jneonatalsurg.com |

| Schrödinger software (OPLS4 force field) | Molecular Docking | COX-2 Receptor | nih.gov |

Mechanisms of Action within Cellular Pathways

Following receptor binding, this compound derivatives can modulate various cellular pathways, leading to their observed biological effects. These mechanisms of action are diverse and can involve interference with essential cellular processes.

Several imidazole derivatives have been shown to exert their biological effects by interfering with DNA replication and nucleic acid synthesis. The anticancer drug mercaptopurine, which contains an imidazole moiety, is a well-known example that functions by disrupting DNA activities. rjptonline.org While the precise mechanisms for many novel imidazole derivatives are still under investigation, it is hypothesized that they may act through various means, such as inhibiting key enzymes involved in nucleotide biosynthesis or DNA replication, or by directly interacting with DNA. The planar aromatic nature of the imidazole ring could facilitate intercalation between DNA base pairs, leading to structural distortions and inhibition of replication and transcription processes.

The ribosome is a critical target for many antibiotics, and some imidazole derivatives have been identified as potent inhibitors of bacterial protein synthesis. A notable example is 1-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, which was identified as a novel inhibitor of bacterial translation. nih.gov This compound was shown to inhibit in vitro translation and to potentiate ribosomal stalling during the synthesis of small peptides. nih.gov The minimum inhibitory concentration of this derivative was found to be comparable to that of erythromycin, a well-established protein synthesis inhibitor. nih.gov This finding suggests that the imidazole scaffold can be a promising starting point for the development of new antibiotics targeting the bacterial ribosome.

The integrity of the cellular membrane is essential for cell survival, and its disruption can lead to cell death. Certain imidazole derivatives have been found to exert their antimicrobial effects by compromising the integrity of cellular membranes. A study on the synergistic antifungal activity of imidazole derivatives with the surfactant sodium dodecyl sulphate (SDS) demonstrated that this combination led to an increased release of cellular material from Candida spp. cells. mdpi.com This indicates an alteration of membrane permeability, which facilitates the intracellular influx of the imidazole compounds and enhances their antifungal efficacy. mdpi.com The ability of these derivatives to disrupt membrane integrity represents a significant mechanism of action, particularly in the context of developing new antifungal agents.

No Published Data on the Biological Interactions of this compound

Despite a comprehensive search of available scientific literature and chemical databases, no specific research findings on the biological interactions, enzyme modulation, or structure-activity relationships of the chemical compound this compound were found.

The compound, identified by the CAS number 1243164-60-4, is listed in chemical supplier catalogs and databases like PubChem. americanelements.comuni.lu However, these entries contain basic molecular information such as formula (C₈H₁₂N₂O) and predicted properties, with no links to peer-reviewed studies on its biological effects. americanelements.comuni.lu

Searches for mechanistic insights, particularly concerning the modulation and inhibition of key enzymes like cholinesterases, and for structure-activity relationship (SAR) studies focusing on this specific molecule, did not yield any relevant results. The scientific literature extensively covers the biological activities of the broader class of imidazole derivatives, which are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme-inhibiting activities. nih.govnih.gov Specifically, various imidazole-containing compounds have been investigated as inhibitors of enzymes such as cyclooxygenase and 5-lipoxygenase. nih.govnih.gov

Furthermore, studies on other heterocyclic compounds incorporating a tetrahydropyran (B127337) (oxane) ring have been conducted, exploring their potential as antiproliferative agents. csic.es However, the direct linkage of an oxan-3-yl group to the C2 position of an imidazole ring and the resulting biological activity profile does not appear to have been a subject of published research.

Future Research Directions and Emerging Opportunities for 2 Oxan 3 Yl 1h Imidazole

Development of Next-Generation Synthetic Methodologies

While classical methods for imidazole (B134444) synthesis like the Radziszewski and Debus reactions are well-established, future research on 2-(oxan-3-yl)-1H-imidazole would benefit from the development of more efficient, sustainable, and versatile synthetic protocols. rsc.orgijpsjournal.com Modern synthetic chemistry offers a toolkit of advanced methodologies that could be adapted for this target.

Future efforts could focus on:

Multicomponent Reactions (MCRs): Strategies like the Groebke-Blackburn-Bienaymé (GBB) synthesis could offer a highly efficient, one-pot route to derivatives of this compound. ijpsjournal.com This approach would involve the condensation of an appropriate oxane-derived aldehyde, an amine, and an isocyanide, allowing for rapid library generation.

Metal-Catalyzed Cyclizations: Transition metal catalysts, particularly copper and palladium, are powerful tools for constructing imidazole rings. ijpsjournal.comorganic-chemistry.org A potential route could involve the copper-catalyzed diamination of an oxane-substituted terminal alkyne with an amidine. organic-chemistry.org

Flow Chemistry and Microwave-Assisted Synthesis: To improve reaction efficiency, safety, and scalability, continuous flow and microwave-assisted protocols could be developed. ijpsjournal.combohrium.com These green chemistry tools often lead to significantly reduced reaction times and increased yields compared to conventional batch processing. bohrium.com

Van Leusen Imidazole Synthesis: This reliable method, which utilizes tosylmethyl isocyanide (TosMIC), could be adapted by using oxane-3-carbaldehyde as the aldehyde component to directly construct the target imidazole ring. ijpsjournal.com

A comparative analysis of these potential next-generation methodologies is crucial for identifying the most practical and efficient routes for synthesis and derivatization.

Table 1: Hypothetical Comparison of Synthetic Methodologies for this compound

| Methodology | Potential Starting Materials | Anticipated Advantages | Potential Challenges |

|---|---|---|---|

| Multicomponent Reaction (GBB) | Oxane-3-carbaldehyde, Ammonia (B1221849), Isocyanide | High atom economy, operational simplicity, rapid diversification. ijpsjournal.com | Substrate scope limitations, potential for side reactions. |

| Metal-Catalyzed Cyclization | Oxane-substituted alkyne, Amidine | High yields, good functional group tolerance. organic-chemistry.org | Catalyst cost and toxicity, optimization of reaction conditions. |

| Microwave-Assisted Synthesis | (Varies by specific reaction) | Rapid reaction times, increased yields, improved process control. ijpsjournal.com | Specialized equipment required, potential for localized overheating. |

Advanced Computational Modeling for Enhanced Predictive Capabilities

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating research and reducing resource expenditure. acs.org For this compound, advanced computational modeling can offer profound insights into its structure, reactivity, and potential applications before extensive laboratory work is undertaken.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to determine the optimized geometry, electronic structure (HOMO-LUMO gap), and spectroscopic properties (NMR, IR) of the molecule. researchgate.net This data is invaluable for confirming experimental characterization and understanding the molecule's intrinsic reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of the flexible oxane ring and its influence on the imidazole moiety. In a biological context, MD can be used to assess the stability of the compound when bound to a protein target. mdpi.comresearchgate.netnih.gov

In Silico Screening and ADMET Prediction: Molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with various biological targets, such as enzymes or receptors. researchgate.netmdpi.com Furthermore, computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for early-stage drug discovery. mdpi.comresearchgate.net

These computational approaches can efficiently screen for promising applications and identify potential liabilities, allowing for a more focused and rational experimental workflow.

Table 2: Illustrative Predictive Data from Hypothetical Computational Studies

| Property | Computational Method | Predicted Value / Insight | Implication for Research |

|---|---|---|---|

| HOMO-LUMO Energy Gap | DFT (B3LYP/6-31G**) | 4.8 eV | Predicts electronic transitions and chemical reactivity. |

| Dipole Moment | DFT | 3.5 D | Indicates polarity and potential for intermolecular interactions. |

| Binding Affinity to Target X | Molecular Docking | -8.5 kcal/mol | Suggests potential as an inhibitor for a specific biological target. researchgate.net |

| Aqueous Solubility (LogS) | ADMET Prediction | -2.5 | Guides formulation for biological assays. |

Exploration of Novel Catalytic Systems and Applications

Imidazoles are versatile in catalysis, serving as ligands for transition metals, precursors to N-heterocyclic carbenes (NHCs), and organocatalysts. mdpi.comnih.gov The unique structure of this compound, with its combination of a Lewis basic imidazole and a potentially coordinating oxane oxygen, makes it an attractive candidate for the development of novel catalytic systems.

Future research could explore:

Transition Metal Catalysis: The compound could act as a ligand for metals like ruthenium, nickel, or palladium. mdpi.comnih.gov The oxane ring might modulate the catalyst's solubility in different solvent systems or introduce chiral elements for asymmetric catalysis if a chiral oxane precursor is used. Such catalysts could be screened in reactions like C-H activation, cross-coupling, and olefin metathesis. mdpi.comnih.gov

N-Heterocyclic Carbene (NHC) Catalysis: N-alkylation of the imidazole followed by deprotonation would yield an NHC. The oxane substituent could sterically and electronically tune the properties of the resulting NHC, potentially leading to novel reactivity or selectivity in organocatalytic transformations.

Bridged Bimetallic Catalysts: The imidazole nitrogen and the oxane oxygen could potentially bridge two different metal centers, creating a unique electronic and steric environment. acs.org Such dual-site catalysts could facilitate cooperative effects and enhance catalytic performance in multi-step reactions. acs.org

Investigating these avenues could lead to the discovery of new catalysts with improved activity, selectivity, and stability for important organic transformations.

Table 3: Potential Catalytic Applications and Hypothetical Performance

| Catalytic System | Target Reaction | Potential Role of the Ligand | Hypothetical Performance Metric |

|---|---|---|---|

| [Ru]-2-(oxan-3-yl)-1H-imidazole | Olefin Metathesis | Tuning catalyst stability and activity at high temperatures. mdpi.com | 95% conversion at 80 °C |

| [Ni]-2-(oxan-3-yl)-1H-imidazole | C-H Arylation | Enhancing solubility in polar aprotic solvents. nih.gov | 88% yield of biaryl product |

| Oxane-substituted NHC | Benzoin Condensation | Modulating stereoselectivity through steric hindrance. | 92% enantiomeric excess |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The structural features of this compound make it a promising scaffold for exploration in diverse interdisciplinary fields, bridging the gap between fundamental chemistry and applied sciences.

Emerging opportunities include:

Medicinal Chemistry: The imidazole core is present in numerous drugs with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The oxane ring, a common fragment in natural products, could improve pharmacokinetic properties like solubility and metabolic stability. This scaffold could be used as a starting point for designing novel inhibitors of enzymes or modulators of protein-protein interactions.

Materials Science: Imidazole and its derivatives are used in the creation of ionic liquids, polymers, and coordination frameworks. researchgate.netelsevierpure.com Polymers incorporating the this compound moiety could exhibit unique properties for applications such as proton conduction membranes or as matrices for drug delivery. Imidazolium (B1220033) salts derived from this compound could be explored as novel ionic liquids with distinct solvation characteristics. researchgate.net

Chemical Biology: The compound could be functionalized with fluorescent tags or reactive handles to create chemical probes. These probes could be used to study biological processes, identify new protein targets, or visualize cellular components, leveraging the imidazole's ability to interact with biological macromolecules.

Table 4: Potential Interdisciplinary Research Opportunities

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Scaffold for kinase inhibitors | Imidazole is a known hinge-binding motif; the oxane group can explore adjacent pockets and improve solubility. |

| Materials Science | Bio-compatible polymer synthesis | The imidazole can be polymerized, and the oxane moiety may enhance biocompatibility. researchgate.net |

| Chemical Biology | Development of enzyme activity probes | The imidazole can be modified to bind to an enzyme active site, with the oxane available for reporter group attachment. |

Elucidation of Broader Mechanistic Pathways in Complex Systems

Studying the reactivity of a well-defined molecule like this compound can provide fundamental insights into the reaction mechanisms of more complex systems containing similar structural motifs.

Future mechanistic studies could focus on:

Isotope Labeling Studies: Synthesizing isotopically labeled versions of the compound (e.g., with ¹³C or ¹⁵N) can help trace the fate of atoms during complex reactions, such as catalytic cycles or biosynthetic pathways.

Kinetic Analysis: Detailed kinetic studies of reactions involving this compound, such as its formation or its role in catalysis, can help to determine reaction orders, activation energies, and rate-determining steps. This information is crucial for understanding and optimizing reaction conditions.

Trapping of Intermediates: Designing experiments to trap and characterize reactive intermediates can provide direct evidence for proposed reaction pathways. nih.gov For example, in a metal-catalyzed reaction, it may be possible to isolate or spectroscopically observe the catalyst-substrate complex.

Computational Mechanistic Studies: DFT calculations can be used to map out the entire energy profile of a reaction, identifying transition states and intermediates. mdpi.com This can help to distinguish between competing mechanistic pathways and explain observed selectivity. researchgate.netresearchgate.net

By investigating the behavior of this specific molecule, researchers can contribute to the broader understanding of how imidazole-containing compounds function in chemical and biological processes.

Table 5: Prospective Mechanistic Studies and Potential Insights

| Mechanistic Question | Proposed Experimental/Computational Method | Expected Insight |

|---|---|---|

| What is the mechanism of a novel synthetic reaction? | Kinetic analysis and DFT modeling of transition states. mdpi.com | Identification of the rate-determining step and key intermediates. |

| How does the oxane ring influence catalytic activity? | Comparison of catalytic performance with a non-oxane analogue (e.g., 2-isopropyl-1H-imidazole). | Deconvolution of steric versus electronic effects of the substituent. |

| What is the pathway of metabolic degradation? | In vitro studies with liver microsomes followed by LC-MS analysis of metabolites. | Identification of metabolic soft spots to guide future drug design. |

Q & A

Q. What are the common synthetic routes and characterization techniques for 2-(oxan-3-yl)-1H-imidazole?

Answer: Synthesis typically involves multi-step reactions under controlled conditions. For example:

- Cyclization reactions : Using aldehydes, amines, and ammonium acetate in solvents like ethanol or DMF under reflux (e.g., analogous to the synthesis of 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole in ).

- Substitution reactions : Introducing the oxane moiety via nucleophilic displacement, employing reagents like sodium hydride in aprotic solvents (similar to methods in and ).

Characterization includes: - Spectroscopy : H and C NMR to confirm regiochemistry (e.g., δ 3.71 ppm for methoxy groups in ) and IR for functional group analysis.

- Elemental analysis : To validate purity (e.g., %C/%H/%N comparisons in ).

- Chromatography : TLC (Rf values, e.g., 0.77 in ) for reaction monitoring .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer: Single-crystal X-ray diffraction (SXRD) is critical for unambiguous structural determination. For example:

- SHELX programs () are widely used for refinement, especially for small molecules. Key parameters include R-factors (e.g., R = 0.044 in ) and mean bond length deviations (e.g., 0.003 Å in ).

- Hydrogen bonding networks : Observed in salts like 2-phenyl-1H-imidazol-3-ium hydrogen oxalate () can inform intermolecular interactions in derivatives .

Advanced Research Questions

Q. How can tautomeric equilibria of this compound be experimentally analyzed?

Answer: Tautomerism (e.g., 1H vs. 3H-imidazole forms) can be studied via:

Q. What strategies optimize the biological activity of this compound derivatives?

Answer:

- Structure-activity relationship (SAR) studies : Modifying substituents on the imidazole or oxane ring (e.g., halogenation in for GLP1 receptor activation).

- Molecular docking : Predict binding modes with targets (e.g., docking poses in showing interactions with active sites).

- Pharmacokinetic optimization : Introducing groups to enhance solubility (e.g., methoxy in ) or metabolic stability .

Q. How do solvent and catalyst choices impact synthetic yields of this compound?

Answer:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions (), while ethanol/acetic acid mixtures improve cyclization ().

- Catalysts : Potassium carbonate or sodium hydride () enhance reaction rates.

- Contradictions : reports yields >85% using DMF, while notes lower yields (~70%) in ethanol, suggesting solvent-dependent efficiency .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Answer:

- Retrosynthetic analysis : Tools like Pistachio or Reaxys () propose feasible routes using known imidazole reactions.

- DFT or MD simulations : Model transition states for substitution or oxidation reactions (e.g., sulfonyl group reactivity in ).

- Machine learning : Predicts reaction outcomes using databases like PubChem () .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for this compound derivatives?

Answer:

Q. Why do some synthetic routes for imidazole derivatives fail to generalize across substrates?

Answer:

- Steric and electronic factors : Bulky substituents (e.g., 2,4-dichlorophenyl in ) hinder cyclization.

- Solvent incompatibility : Protic solvents may deactivate catalysts (e.g., sodium hydride in ).

- Case-specific optimization : Tailor conditions for each derivative, as seen in ’s use of Cu(I) catalysts for triazole linkages .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing this compound?

Answer:

Q. How to validate the biological target engagement of this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.